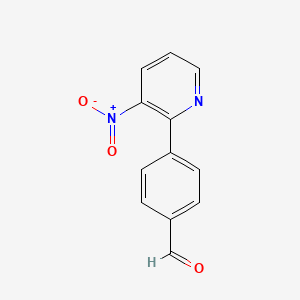

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde

Descripción

Contextual Significance of Pyridine (B92270) and Benzenecarbaldehyde Scaffolds in Synthetic Chemistry

The pyridine ring is a fundamental heterocyclic scaffold with a pervasive presence in medicinal chemistry and materials science. nih.govnih.gov As a six-membered heteroaromatic ring containing a nitrogen atom, its derivatives are found in a vast array of natural products, including alkaloids and vitamins, and are integral to more than 7000 commercial drug molecules. nih.govnih.govrsc.org The nitrogen atom imparts unique properties to the ring, such as basicity and the ability to engage in hydrogen bonding, which can enhance the solubility and bioavailability of pharmaceutical compounds. nih.govresearchgate.net This makes the pyridine scaffold a "privileged structure" in drug discovery, frequently incorporated into molecules designed to interact with biological targets. nih.gov In addition to pharmaceuticals, pyridine derivatives are essential as ligands in organometallic chemistry and asymmetric catalysis. nih.gov

Similarly, the benzenecarbaldehyde (benzaldehyde) scaffold is a cornerstone of synthetic organic chemistry. As the simplest aromatic aldehyde, it serves as a versatile precursor and intermediate for the synthesis of a multitude of more complex molecules. Its aldehyde group is readily transformed into a wide variety of other functional groups, making it a valuable building block for pharmaceuticals, dyes, and agrochemicals. The combination of these two scaffolds into a single biaryl molecule, as seen in 4-(3-nitro-2-pyridinyl)benzenecarbaldehyde, creates a platform for further chemical exploration and functionalization.

Table 1: Prominent FDA-Approved Drugs Featuring a Pyridine Scaffold

| Drug Name | Therapeutic Class | Function of Pyridine Moiety |

|---|---|---|

| Amlodipine | Calcium Channel Blocker | Part of the dihydropyridine (B1217469) core essential for activity. |

| Isoniazid | Antitubercular Agent | The primary active pharmacophore. |

| Nicotine | Alkaloid (CNS Stimulant) | Natural product core structure. |

| Pioglitazone | Antidiabetic Agent | A key structural component for receptor binding. |

| Loratadine | Antihistamine | Forms part of the tricyclic antihistamine structure. |

This table provides examples of how the pyridine scaffold is integrated into diverse and clinically significant pharmaceutical agents.

Role of Nitroaromatic and Heterocyclic Aldehyde Functional Groups in Chemical Design

The functional groups present in this compound—the nitro group and the heterocyclic aldehyde—play crucial roles in dictating the molecule's reactivity and potential applications. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.orgnih.gov When attached to an aromatic ring, it strongly deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.govyoutube.com Conversely, and more significantly for this structure, the nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to itself. wikipedia.orgnih.govnih.gov This property is a powerful tool in synthetic design, allowing for the introduction of a wide range of nucleophiles onto the pyridine ring. researchgate.net The nitro group can also be readily reduced to an amino group, providing a gateway to a host of further chemical transformations. researchgate.net

Heterocyclic aldehydes, where an aldehyde group is attached to a heterocycle, are highly versatile synthetic intermediates. mdpi.com The aldehyde functionality can participate in a wide array of chemical reactions, including condensations, oxidations, reductions, and the formation of imines and oximes. This reactivity allows for the elaboration of the heterocyclic core into more complex, polyfunctional, and often biologically active structures. rsc.orgnih.govresearchgate.net For instance, the aldehyde can be used to construct larger heterocyclic systems or to attach the molecule to other scaffolds. Furthermore, the electronic interplay between the aldehyde and the nitro-substituted pyridine ring can lead to interesting optical and electronic properties, opening avenues for their use as chemosensors or in materials science. mdpi.com

Table 2: Influence of Functional Groups on Aromatic Ring Reactivity

| Functional Group | Type | Effect on Electrophilic Aromatic Substitution | Effect on Nucleophilic Aromatic Substitution |

|---|---|---|---|

| Nitro (-NO₂) on Pyridine | Strong Electron-Withdrawing | Strong Deactivation | Strong Activation (ortho, para) |

| Aldehyde (-CHO) on Benzene (B151609) | Moderate Electron-Withdrawing | Moderate Deactivation (meta-directing) | Weak Activation (ortho, para) |

This table summarizes the directing and activating/deactivating effects of the key functional groups present in the target molecule, which are fundamental considerations in chemical design and synthesis.

Strategies for the Construction of the Pyridinyl-Benzenecarbaldehyde Framework

These approaches focus on first creating the biaryl linkage and then introducing the aldehyde group, or vice-versa. This often involves powerful and widely used reactions in organic synthesis that allow for the controlled formation of carbon-carbon bonds between aromatic systems.

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.net The classical reaction uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto a reactive substrate. ijpcbs.com While this reaction is highly effective for electron-rich systems like pyrroles and activated benzenes, the inherent electron-deficient nature of the pyridine ring makes it generally unreactive toward classical Vilsmeier-Haack conditions. researchgate.netacs.org

However, strategies have been developed to overcome this limitation. One approach involves the temporary dearomatization of the pyridine ring to create highly reactive, electron-rich nonaromatic intermediates. acs.org These intermediates can then undergo successful formylation. acs.org Another strategy involves using streptocyanine intermediates, which are linear, conjugated dienamine structures that restore electron density and direct electrophiles to the meta-position, enabling formylation. acs.org For the synthesis of this compound, a Vilsmeier-Haack reaction could theoretically be applied to a precursor like 2-phenyl-3-nitropyridine, although the electron-withdrawing effect of the nitropyridinyl group would deactivate the benzene ring, making the reaction challenging.

Metalation-mediated strategies offer an alternative route for the functionalization of pyridines. chemrxiv.orgnih.gov This involves the deprotonation of a C-H bond using a strong organometallic base, followed by quenching with an electrophile like DMF to introduce the formyl group. The directing effect of the nitrogen atom in pyridine typically favors metalation at the C2 position when using organolithium bases. chemrxiv.org However, overcoming this directing influence to achieve functionalization at other positions, such as C4, remains a significant challenge. nih.gov Recent advances have shown that using organosodium bases, such as n-butylsodium, can override the N-atom's directing influence and enable C4-metalation. chemrxiv.orgnih.gov After metalation, the resulting organosodium species can be transmetalated to an organozinc compound, which can then participate in cross-coupling reactions. nih.gov

| Method | Reagents | Substrate Type | Key Feature |

| Vilsmeier-Haack | POCl₃/DMF | Electron-rich aromatics/heterocycles | Introduces a formyl (-CHO) group. ijpcbs.com |

| Metalation-Formylation | Organolithium/Organosodium base, then DMF | Pyridines and other heterocycles | C-H activation followed by formylation. chemrxiv.org |

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly in the creation of biaryl and heterobiaryl systems. acs.orgnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. youtube.comorganic-chemistry.org It is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of many boronic acids. youtube.comorganic-chemistry.org

For the synthesis of this compound, a Suzuki coupling approach is highly feasible. This would involve the reaction between a pyridine-containing component and a benzene-containing component. Two primary disconnection approaches are possible:

Route A: Coupling of 2-halo-3-nitropyridine with 4-formylphenylboronic acid.

Route B: Coupling of 3-nitro-2-pyridinylboronic acid with a 4-halobenzaldehyde.

The reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphino)palladium dichloride or tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate or potassium phosphate. acs.orgnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially when dealing with nitrogen-containing heterocycles, which can sometimes inhibit the catalyst. organic-chemistry.org Despite these challenges, highly active catalysts have been developed that efficiently couple challenging substrates, including aminopyridines and other basic heterocycles. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst (Typical) | Base (Typical) | Result |

| Heteroaryl Halide | Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Na₂CO₃ | Biaryl/Heterobiaryl System nih.gov |

| Aryl Halide | Heteroarylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Na₂CO₃ | Biaryl/Heterobiaryl System acs.org |

Ring transformation reactions provide a powerful "scrap and build" approach to synthesize complex heterocyclic compounds that may be difficult to access through other means. nih.govresearchgate.net These reactions involve the conversion of one heterocyclic ring system into another by reacting it with a suitable reagent, leading to the cleavage of the original ring and the formation of a new one. nih.gov

Three-component reactions are highly efficient processes where three different starting materials react in a single operation to form a product that incorporates portions of all three reactants. For the synthesis of nitropyridine frameworks, a three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone has been shown to be effective. nih.gov In this reaction, the dinitropyridone serves as a synthetic equivalent of the unstable nitromalonaldehyde. nih.govresearchgate.net

When 1-methyl-3,5-dinitro-2-pyridone is reacted with a ketone and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate, it undergoes a ring transformation to produce substituted nitropyridines. nih.gov This method is particularly useful for synthesizing 2-aryl-5-nitropyridines by using aromatic ketones in the reaction. researchgate.net The reaction proceeds through a bicyclic intermediate, which is a kinetically controlled product, that then converts to the thermodynamically favored aromatic nitropyridine. researchgate.net While this specific method involves ketones rather than aldehydes as one of the three components, related multi-component strategies for pyridine synthesis often utilize aldehydes. buketov.edu.kz For instance, a one-step, three-component method for preparing 4-substituted 5-nitro-6-phenylpyridines from nitroacetophenone, an enamine, and triethylorthoformate has been reported. buketov.edu.kz

Another powerful protocol for preparing polyfunctionalized compounds is the ring transformation of 5-nitropyrimidines. researchgate.netacs.org These electron-deficient pyrimidines can react with various nucleophiles, leading to a pyrimidine-to-pyridine ring interconversion. acs.org For example, 5-nitropyrimidine can undergo an inverse electron demand Diels-Alder reaction with enamines to produce 3-nitropyridine (B142982) derivatives. acs.org These alternative routes highlight the versatility of synthetic chemistry in accessing the specific structural motifs required for complex molecules like this compound.

An exploration of the synthetic methodologies pertinent to the formation of this compound and its related structural motifs reveals a complex interplay of regioselectivity and functional group manipulation. The synthesis of this specific molecule, which features a nitro-substituted pyridine ring linked to a benzaldehyde (B42025) moiety, necessitates a deep understanding of aromatic and heteroaromatic chemistry. This article delves into the established and innovative techniques for introducing and modifying key functional groups on these core structures, as well as the assembly of precursor molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-nitropyridin-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-8-9-3-5-10(6-4-9)12-11(14(16)17)2-1-7-13-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOARMPVDLIAIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377240 | |

| Record name | 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847446-87-1 | |

| Record name | 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 4 3 Nitro 2 Pyridinyl Benzenecarbaldehyde

Reactivity of the Aldehyde Functional Group in 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The reactivity of this group in this compound is further modulated by the presence of the electron-withdrawing 3-nitro-2-pyridinyl substituent.

Nucleophilic addition is a fundamental reaction of aldehydes. Various nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield the final addition product.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is a classic example of nucleophilic addition to the carbonyl group followed by dehydration. masterorganicchemistry.com The reaction is typically catalyzed by acid and involves the initial formation of a carbinolamine intermediate, which then loses water to form the C=N double bond of the imine. masterorganicchemistry.comredalyc.org The formation of imines is a versatile transformation, and these products are valuable intermediates in organic synthesis. fudan.edu.cnnih.gov

The synthesis of Schiff bases from benzaldehyde (B42025) derivatives and various amines, including nitroanilines, has been widely reported. researchgate.netijtsrd.com For instance, the condensation of benzaldehyde with m-nitroaniline in ethanol (B145695) with a catalytic amount of acetic acid yields the corresponding Schiff base. researchgate.net Similarly, chiral Schiff base ligands have been prepared from nitro-substituted benzaldehydes and (1R,2R)-(-)-1,2-diaminocyclohexane. nih.gov These reactions highlight the general applicability of imine formation to aldehydes bearing a nitro group.

Table 1: Examples of Schiff Base Formation with Substituted Benzaldehydes

| Aldehyde | Amine | Product (Schiff Base) | Reference(s) |

| Benzaldehyde | m-Nitroaniline | N-(phenylmethylidene)-3-nitroaniline | researchgate.net |

| p-Nitrobenzaldehyde | m-Nitroaniline | N-(4-nitrobenzylidene)-3-nitroaniline | ijtsrd.com |

| o, m, p-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral bis(nitrobenzylidene)diaminocyclohexane | nih.gov |

| 2-Pyridinecarboxaldehyde | o-Phenylenediamine | 1,2-bis((pyridin-2-yl)methyleneamino)benzene | researchgate.net |

The aldehyde functional group of this compound can be protected by converting it into an acetal (B89532). This is typically achieved by reacting the aldehyde with an alcohol in the presence of an acid catalyst. A common method for acetal formation is the reaction with orthoformates, such as trimethyl orthoformate or triethyl orthoformate, which serve as both the alcohol source and a dehydrating agent.

The synthesis of dialkyl acetals from substituted benzaldehydes and trialkyl orthoformates using a sulfonic acid catalyst has been reported to proceed with high purity and yield. google.com This method is applicable to a range of substituted benzaldehydes, including those with halogen substituents. google.com While specific studies on the acetalization of this compound are not prevalent, the general principles of acetal formation from aromatic aldehydes are well-established and would be expected to apply.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org this compound, being an aromatic aldehyde without α-hydrogens, can participate in this reaction as the electrophilic component. It will react with an enolizable ketone or aldehyde in the presence of a base, such as sodium hydroxide, to form a β-hydroxy carbonyl compound, which often dehydrates to yield an α,β-unsaturated carbonyl compound. wikipedia.org

The Claisen-Schmidt condensation has been successfully employed for the synthesis of chalcones from substituted benzaldehydes and ketones. For example, a terpenoid-like bischalcone was synthesized from β-ionone and 4-nitrobenzaldehyde (B150856) using LiOH·H₂O as a catalyst. researchgate.net The reaction of 4-nitrobenzaldehyde with acetone (B3395972) in the presence of a catalyst has also been studied, demonstrating the feasibility of this condensation. researchgate.net Furthermore, the reaction of 2-acetylpyridine (B122185) with 4-nitrobenzaldehyde in a base-catalyzed aldol (B89426) reaction leads to the formation of a β-hydroxy ketone, which can subsequently dehydrate. quizlet.com

Table 2: Examples of Claisen-Schmidt Condensation Reactions

| Aldehyde | Ketone/Enolizable Compound | Catalyst | Product Type | Reference(s) |

| Benzaldehydes | Acetone | Sodium hydroxide | Chalcones | wikipedia.org |

| 4-Nitrobenzaldehyde | β-Ionone | LiOH·H₂O | Terpenoid-like bischalcone | researchgate.net |

| Benzaldehyde | Cyclohexanone | MgFeAl-LDH | 2,6-Dibenzylidenecyclohexanone | mdpi.com |

| 4-Nitrobenzaldehyde | 2-Acetylpyridine | Base | β-Hydroxy ketone/Enone | quizlet.com |

The nitro group (-NO₂) is a strong electron-withdrawing group due to both inductive and resonance effects. nih.govkochi-tech.ac.jp When attached to the pyridine (B92270) ring, which is itself an electron-deficient system, it significantly decreases the electron density of the entire heterocyclic framework. kochi-tech.ac.jpnih.gov This electron-withdrawing effect is transmitted to the attached benzenecarbaldehyde moiety.

The presence of the nitro group at the 3-position of the pyridine ring enhances the electrophilicity of the carbonyl carbon in the aldehyde group. beilstein-journals.org This increased electrophilicity makes the aldehyde more susceptible to nucleophilic attack. Consequently, reactions such as nucleophilic additions and condensations are generally facilitated. For instance, in aldol reactions, electron-withdrawing groups on the benzaldehyde ring are known to increase the reactivity of the aldehyde by making the carbonyl carbon more electrophilic. quizlet.comreddit.com The strong deactivating effect of the nitro group on the aromatic ring can also influence the basicity of nearby atoms, as seen in the increased acidity of phenols with nitro substituents. beilstein-journals.org

Nucleophilic Addition Reactions at the Carbonyl Center

Transformations Involving the Nitro Group on the Pyridine Ring

The nitro group on the pyridine ring of this compound is not merely a spectator group influencing the aldehyde's reactivity; it can also undergo its own chemical transformations. The chemistry of nitropyridines has been extensively studied, and several reactions are known to occur at the nitro group or at positions activated by it.

The direct nitration of pyridines is often challenging due to the low electron density of the ring and the basicity of the nitrogen atom. kochi-tech.ac.jp However, methods have been developed for the synthesis of 3-nitropyridines. ntnu.noresearchgate.netresearchgate.net Once formed, the nitro group can be a versatile handle for further functionalization.

One of the key reactions of nitropyridines is nucleophilic aromatic substitution. The strongly electron-withdrawing nitro group activates the pyridine ring towards attack by nucleophiles, particularly at positions ortho and para to the nitro group. kochi-tech.ac.jpnih.gov For example, 3-nitropyridine (B142982) and its derivatives can undergo substitution with ammonia (B1221849) and amines. researchgate.net In some cases, the nitro group itself can act as a leaving group and be displaced by a nucleophile. researchgate.net

Another important transformation of the nitro group is its reduction to an amino group. This can be achieved using various reducing agents. The resulting aminopyridine derivatives are valuable building blocks in medicinal chemistry and materials science. The reduction of a nitro group to a nitroso functionality is the initial step in some rearrangement reactions. mdpi.com The selective reduction of aldehydes in the presence of a nitro group is also a significant transformation in organic synthesis. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group

The 3-nitro-2-pyridinyl scaffold is highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction of significant synthetic utility for the functionalization of aromatic systems. nih.govnih.gov The nitro group at the 3-position not only activates the pyridine ring towards nucleophilic attack but can also serve as a competent leaving group. nih.gov

The SNAr reaction on activated pyridine systems, such as those bearing a nitro group, proceeds via a stepwise addition-elimination mechanism. acsgcipr.org The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring. In the case of 3-nitropyridine derivatives, nucleophilic attack is favored at the C-2 and C-6 positions, which are ortho and para to the strongly electron-withdrawing nitro group.

The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.orgacs.org The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for its formation, which is often the rate-determining step. researchgate.net The pyridine nitrogen atom also contributes to the stabilization of the negative charge through resonance.

Following the formation of the Meisenheimer complex, the reaction proceeds by the elimination of the leaving group. In the context of this compound, the nitro group itself can be displaced by a strong nucleophile, regenerating the aromaticity of the pyridine ring and yielding the substituted product. The ability of the nitro group to function as a leaving group is a key feature of the reactivity of this scaffold. nih.gov

The activated nature of the 3-nitropyridine system allows for the displacement of the nitro group by a variety of nucleophiles, with thiolate anions being particularly effective. nih.gov Research on 2-substituted-3-nitropyridines has demonstrated that the nitro group can be selectively substituted by sulfur nucleophiles. nih.gov

In reactions of 2-methyl- and 2-(2-arylvinyl)-3-nitropyridines with various thiols in the presence of a base such as potassium carbonate, the selective formation of 3-thioether products is observed. nih.gov This indicates that the 3-NO2 group is more susceptible to nucleophilic displacement than other potential leaving groups that might be present on the pyridine ring. nih.gov The reaction is typically carried out by heating the reactants in a polar aprotic solvent like DMF. nih.gov

The following table summarizes the results of SNAr reactions between a 2-substituted-3-nitropyridine and a thiolate anion, which serves as a model for the reactivity of this compound.

Table 1: Nucleophilic Aromatic Substitution of a 2-Substituted-3-Nitropyridine with a Thiolate Anion

| Entry | 2-Substituent | Thiol Nucleophile (R-SH) | Product (3-SR) Yield (%) |

|---|---|---|---|

| 1 | -CH₃ | Benzylthiol | High |

| 2 | -CH=CH-Ph | 4-Methylbenzenethiol | 85 |

| 3 | -CH=CH-Ph | Benzylthiol | 91 |

Data derived from studies on analogous 2-substituted-3-nitropyridine systems. nih.gov

These findings suggest that this compound would readily react with thiolate anions to yield the corresponding 3-thioether derivative, with the nitro group being displaced. The aldehyde functionality on the 4-position of the benzene (B151609) ring is expected to remain intact under these conditions.

Reduction Pathways of the Nitro Moiety

The nitro group of this compound can be readily reduced to an amino group through various established methods. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. wikipedia.org

The reduction typically proceeds in a stepwise manner, involving the formation of nitroso and hydroxylamino intermediates before the final amine is produced. unimi.it The specific product obtained can sometimes be controlled by the choice of reducing agent and reaction conditions.

For the selective reduction of the nitro group in the presence of other reducible functional groups, such as the aldehyde in this compound, specific reagents are required. One such reagent is tin(II) chloride dihydrate (SnCl₂·2H₂O). stackexchange.com This reagent is known to effectively reduce aromatic nitro compounds to their corresponding anilines in the presence of sensitive groups like aldehydes, ketones, esters, and nitriles. stackexchange.com The reaction is typically carried out in a solvent like ethanol or ethyl acetate. stackexchange.com

Another method for the partial reduction of 3-nitropyridines involves the use of zinc dust in the presence of ammonium (B1175870) chloride (Zn/NH₄Cl). researchgate.net This system has been shown to reduce vicinally substituted 3-nitropyridines to the corresponding N-(3-pyridyl)hydroxylamines. researchgate.net

The following table outlines potential reduction pathways for the nitro group in the this compound scaffold.

Table 2: Potential Reduction Pathways for the Nitro Group

| Reagent/Catalyst | Solvent | Primary Product | Notes |

|---|---|---|---|

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | 4-(3-Amino-2-pyridinyl)benzenecarbaldehyde | High chemoselectivity; aldehyde group is preserved. stackexchange.com |

| Zn/NH₄Cl | Ethanol | 4-(3-(Hydroxyamino)-2-pyridinyl)benzenecarbaldehyde | Leads to the hydroxylamine (B1172632) intermediate. researchgate.net |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Various | 4-(3-Amino-2-pyridinyl)benzenecarbaldehyde | Care must be taken to avoid reduction of the aldehyde and pyridine ring. wikipedia.org |

| Iron in acidic media | Acidic solution | 4-(3-Amino-2-pyridinyl)benzenecarbaldehyde | A classic method for nitro group reduction. wikipedia.org |

Reactivity of the Pyridine Nitrogen in the this compound Scaffold

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring imparts basic and nucleophilic character, allowing it to participate in coordination with metal ions.

Coordination Chemistry Potential and Ligand Behavior

The pyridine nitrogen in this compound can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordination complex. Pyridine and its derivatives are common ligands in coordination chemistry. mdpi.com

The coordination ability of the pyridine nitrogen in this specific scaffold is influenced by the electronic effects of the substituents on the ring. The presence of the electron-withdrawing nitro group at the 3-position and the 2-aryl substituent will decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. However, it is still expected to be a viable coordination site.

Compounds with a 2-arylpyridine framework are known to act as bidentate N,C-chelating agents, where coordination occurs through the pyridine nitrogen and a deprotonated carbon of the aryl ring. mdpi.com This is particularly common in the formation of cyclometalated complexes with transition metals like gold(III). mdpi.com While the specific coordination chemistry of this compound has not been extensively detailed, the structural motif suggests a strong potential for it to act as a ligand. It could potentially coordinate as a monodentate ligand through the pyridine nitrogen or, under certain conditions, as a bidentate ligand involving the pyridine nitrogen and another donor atom, possibly from the aldehyde group or through cyclometalation.

The steric hindrance from the 2-aryl group will also play a role in the coordination geometry of the resulting metal complexes. The specific coordination mode would depend on the metal ion, the other ligands present, and the reaction conditions.

Applications and Emerging Research Directions in Synthetic Chemistry

4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde as a Key Synthetic Intermediate

The strategic placement of an aldehyde and a nitropyridine unit on a central benzene (B151609) ring makes this compound a valuable precursor in organic synthesis. These groups can be manipulated independently or in concert to build intricate molecular frameworks.

Nitro compounds are considered versatile building blocks for creating substances relevant to the pharmaceutical industry. nih.gov The aldehyde group in this compound is a gateway for numerous carbon-carbon bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, allowing for the extension of the carbon skeleton. Furthermore, aldehydes are key components in multicomponent reactions, which enable the efficient, one-pot synthesis of complex, polysubstituted molecules. For instance, aldehydes are known to react with α-ketoamides, amines, and β-nitroalkenes to form highly functionalized dihydro-4-nitropyrroles. nih.govnih.gov

The nitropyridine portion of the molecule also offers significant synthetic potential. The nitro group is a strong electron-withdrawing group, which can activate the pyridine (B92270) ring for nucleophilic aromatic substitution reactions. It can also be reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or the construction of new heterocyclic rings. The synthesis of complex quinoline (B57606) derivatives, for example, has been achieved using pyridyl-containing precursors. nih.govresearchgate.net

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, forming the core of many natural products, drugs, and organic semiconductors. sigmaaldrich.comossila.com this compound is an ideal starting material for synthesizing novel heterocyclic systems. The aldehyde can undergo condensation reactions with various binucleophiles (e.g., hydrazines, hydroxylamines, or diamines) to form heterocycles like hydrazones, oximes, or benzodiazepines. For example, the reduction of 2-nitrophenylhydrazones, formed from ketones or aldehydes, is a general pathway to synthesizing 3,4-dihydro-1,2,4-benzotriazine derivatives. nih.gov Similarly, 1,2,3-triazole-4-carbaldehydes are recognized as versatile synthetic intermediates for a wide range of applications. mdpi.com

The compound also serves as a template for creating polysubstituted benzenes. The existing substituents direct the position of subsequent modifications on the benzene ring through electrophilic aromatic substitution, allowing for controlled synthesis of specifically substituted isomers. libretexts.orglibretexts.org For example, the synthesis of a hexasubstituted benzene derivative has been demonstrated starting from pyridine-4-carbaldehyde and malononitrile. researchgate.net The order of reactions is critical in achieving the desired substitution pattern. libretexts.orglibretexts.org

Derivatization Strategies for Analytical and Synthetic Utility

Derivatization, the process of chemically modifying a compound to enhance its properties for analysis or further reaction, is a key strategy for molecules like this compound. The aldehyde group is a prime target for such modifications.

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques, but they require analytes to be volatile and thermally stable. researchgate.net Many aldehydes, particularly those with higher molecular weights, are not sufficiently volatile for direct GC analysis. nih.gov Chemical derivatization is commonly employed to overcome this limitation by converting the polar aldehyde group into a less polar, more volatile functional group. nih.govyoutube.com

Common derivatization agents for aldehydes include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and oximation reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). youtube.comnih.gov PFBHA reacts with aldehydes to form stable oxime derivatives that are more volatile and highly detectable by electron capture detection (ECD) or mass spectrometry. nih.govsigmaaldrich.com This approach improves chromatographic separation and enhances detection sensitivity. nih.gov

| Reagent | Abbreviation | Derivative Formed | Purpose |

|---|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Pentafluorobenzyl oxime (PFBO) | Increases volatility and electron-capture response. nih.govsigmaaldrich.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether/acetal (B89532) | Replaces active hydrogens to increase volatility and thermal stability. youtube.comnih.gov |

| Methoxyamine hydrochloride | MeOx | Methoxime | Protects aldehyde/keto groups, prevents tautomerization, and stabilizes α-keto acids. youtube.com |

| 2,4-Dinitrophenylhydrazine | DNPH | Hydrazone | Commonly used for HPLC-UV analysis, but also applicable for GC/MS. nih.gov |

Fluorescent probes are invaluable tools for detecting and quantifying specific molecules in complex environments, including living cells. rsc.orgnih.gov The aldehyde functional group can be exploited to develop "turn-on" fluorescent probes. nih.gov These probes are typically designed with a fluorophore and a reactive group that targets the aldehyde. The probe itself is often non-fluorescent or weakly fluorescent. However, upon reaction with an aldehyde, a chemical transformation, such as the formation of an imine (Schiff base) or a dihydrobenzothiazole, occurs. rsc.orgnih.govrsc.org This reaction alters the electronic structure of the fluorophore, blocking quenching pathways (like Photoinduced Electron Transfer, PeT) and causing a significant increase in fluorescence intensity. nih.govrsc.org

By reacting this compound with a suitable fluorescent amine or aminothiophenol, a new, highly fluorescent derivative could be synthesized. Such probes can be designed to be highly selective and sensitive, enabling the detection of aldehydes in various applications, from environmental monitoring to biomedical research. nih.govinnovationhub.hk

| Reactive Moiety on Probe | Reaction with Aldehyde | Resulting Fluorescent Product | Fluorescence Mechanism |

|---|---|---|---|

| Aromatic Amine | Schiff Base Formation | Imine | Blocks Photoinduced Electron Transfer (PeT), "turns on" fluorescence. nih.gov |

| 2-Aminothiophenol | Cyclization | Dihydrobenzothiazole | Creates a new fluorescent species with a high quantum yield. rsc.orgnih.govrsc.org |

| Hydrazine/Hydrazide | Condensation | Hydrazone | Forms a conjugated system, often leading to enhanced fluorescence. |

In high-performance liquid chromatography (HPLC), the retention time of an analyte is determined by its partitioning between the mobile phase and the stationary phase. The retention behavior of this compound can be intentionally modified to improve separation from other components in a mixture. chromatographyonline.com

One method is through derivatization, as described for GC/MS. Converting the polar aldehyde to a nonpolar oxime or hydrazone would significantly increase its retention time in reversed-phase HPLC. A second, more subtle approach involves adjusting the mobile phase conditions, such as pH. sci-hub.rursc.org The pyridine ring contains a basic nitrogen atom that can be protonated at acidic pH. Protonation would make the molecule more polar and ionic, leading to a decreased retention time on a nonpolar reversed-phase column (e.g., C18). Conversely, at neutral or basic pH, the pyridine nitrogen is deprotonated and less polar, resulting in a longer retention time. This pH-dependent behavior can be modeled and predicted to optimize chromatographic methods for separating compounds with ionizable groups. rsc.orgnih.gov

Catalytic and Ligand Applications in Organic Transformations

The potential for this compound to be utilized in catalytic and ligand applications stems from the electronic and structural features of its nitropyridine and benzaldehyde (B42025) groups.

The pyridine nitrogen atom possesses a lone pair of electrons, making it a potential coordination site for metal centers. This allows the molecule to act as a ligand in the formation of metal complexes. The properties of such complexes would be influenced by the strongly electron-withdrawing nature of the nitro group, which would modulate the electron density on the pyridine ring and, consequently, the donor properties of the nitrogen atom. In principle, metal complexes incorporating this ligand could be investigated for their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The steric bulk of the entire ligand framework would also play a role in the catalytic cycle and the selectivity of the reaction.

Furthermore, the benzaldehyde group can participate in the formation of Schiff base ligands through condensation with primary amines. These Schiff base ligands are well-known for their ability to coordinate with a wide range of metal ions, forming stable complexes that are active catalysts in numerous reactions, including asymmetric synthesis. The electronic properties of the nitropyridine substituent would be imparted to the resulting Schiff base ligand, potentially influencing the catalytic activity and selectivity of its metal complexes.

Exploration of Advanced Structure-Property Relationships

The investigation of structure-property relationships for this compound would focus on how its molecular architecture influences its physical and chemical characteristics.

The presence of both a nitro group and a pyridine ring, both of which are electron-deficient, and a benzaldehyde moiety, suggests that the molecule could have interesting electronic and optical properties. The degree of conjugation between the pyridine and benzene rings, as well as the dihedral angle between them, would significantly affect these properties. These structural parameters can be studied using techniques such as X-ray crystallography and computational modeling.

The aldehyde functional group is a versatile handle for further chemical modifications. For instance, it can be converted into a variety of other functional groups, leading to the synthesis of a library of derivatives. The systematic study of these derivatives would allow for the establishment of quantitative structure-activity relationships (QSAR) or structure-property relationships. For example, derivatives could be synthesized to explore their potential in materials science, such as in the development of nonlinear optical materials or as components of liquid crystals. The specific substitution pattern and the interplay of the electronic effects of the nitro and pyridinyl groups would be key determinants of the properties of such advanced materials.

A hypothetical data table for a series of derivatives could look as follows, although it is important to reiterate that this is a conceptual representation due to the lack of specific experimental data for this compound itself.

| Derivative Functional Group | Calculated Dipole Moment (Debye) | Predicted Nonlinear Optical Response |

| Aldehyde (original) | Value | Value |

| Carboxylic Acid | Value | Value |

| Imine (with aniline) | Value | Value |

| Alcohol | Value | Value |

This table is for illustrative purposes only, as experimental data for these specific derivatives are not available in the reviewed literature.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape

The chemical compound 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde represents a largely unexplored area within the broader field of heterocyclic chemistry. A comprehensive review of the existing scientific literature reveals a significant scarcity of studies focused specifically on its synthesis, characterization, and application. However, the constituent moieties of the molecule, namely the 3-nitropyridine (B142982) and the benzaldehyde (B42025) functional groups, are individually well-studied.

Research on nitropyridines has established their importance as versatile intermediates in organic synthesis. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyridine (B92270) ring, making it susceptible to nucleophilic substitution reactions. nih.govresearchgate.net The synthesis of nitropyridines itself can be challenging due to the deactivation of the ring towards electrophilic nitration, which has spurred the development of alternative synthetic methodologies. ntnu.noresearchgate.net Furthermore, nitropyridine derivatives are of interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel functional materials. nih.govmdpi.com

On the other hand, substituted benzaldehydes are fundamental building blocks in synthetic organic chemistry. The aldehyde functional group is a versatile handle for a multitude of chemical transformations, including nucleophilic additions, condensation reactions, oxidations, and reductions, allowing for the construction of complex molecular architectures. numberanalytics.comnumberanalytics.comchemicalnote.com

The conjugation of a 3-nitropyridine unit with a benzaldehyde scaffold in this compound suggests a molecule with a unique electronic profile and a rich potential for chemical derivatization. The current research landscape, therefore, is not one of established knowledge but rather one of significant untapped potential, inviting the scientific community to explore this promising compound.

Untapped Synthetic Avenues for this compound

Given the absence of established synthetic routes for this compound, several modern synthetic methodologies can be proposed. These untapped avenues leverage well-understood reaction mechanisms to construct the biaryl linkage between the pyridine and benzene (B151609) rings.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are among the most powerful tools for the formation of carbon-carbon bonds.

Suzuki Coupling: A plausible approach involves the palladium-catalyzed reaction of a 2-halo-3-nitropyridine (where the halogen is bromine or chlorine) with 4-formylphenylboronic acid. nih.govwikipedia.orgorganic-chemistry.org This reaction typically proceeds under mild conditions with a high tolerance for various functional groups, making it an attractive option. nih.gov

Stille Coupling: An alternative cross-coupling strategy is the Stille reaction, which would involve the coupling of a 2-halo-3-nitropyridine with an organostannane reagent such as 4-(tributylstannyl)benzaldehyde. organic-chemistry.orgnumberanalytics.comwikipedia.org While effective, the toxicity of organotin compounds is a notable drawback of this method. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group at the 3-position of the pyridine ring strongly activates the 2-position towards nucleophilic attack. wikipedia.orglibretexts.org This opens up the possibility of an SNAr reaction between a 2-halo-3-nitropyridine and a suitable carbanion derived from a benzaldehyde precursor. The electron-withdrawing nature of the nitro group stabilizes the intermediate Meisenheimer complex, facilitating the substitution. nih.govnih.govnih.gov

The table below summarizes these potential synthetic strategies.

| Reaction Type | Pyridine Reactant | Benzene Reactant | Typical Catalyst/Reagents |

| Suzuki Coupling | 2-Bromo-3-nitropyridine | 4-Formylphenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Stille Coupling | 2-Chloro-3-nitropyridine | 4-(Tributylstannyl)benzaldehyde | Pd(PPh₃)₄, LiCl |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-3-nitropyridine | A carbanion of a 4-substituted toluene (B28343) derivative followed by oxidation | Strong Base (e.g., NaH) |

Advanced Methodological Integration for Comprehensive Studies

A thorough investigation of this compound would benefit significantly from the integration of advanced analytical and computational methods. These techniques would provide deep insights into the molecule's structure, properties, and potential behavior.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict the molecule's three-dimensional geometry, electronic structure, and vibrational frequencies. nih.gov Such studies can also elucidate the frontier molecular orbitals (HOMO and LUMO), providing a theoretical basis for understanding its reactivity and potential applications in optoelectronics.

Advanced Spectroscopic Techniques: While standard techniques like ¹H and ¹³C NMR are essential for structural confirmation, two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguous assignment of all proton and carbon signals in this complex biaryl system. High-resolution mass spectrometry (HRMS) would provide an exact mass, confirming the elemental composition.

X-ray Crystallography: Should the compound be amenable to crystallization, single-crystal X-ray diffraction would offer definitive proof of its molecular structure in the solid state. This would reveal precise bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or hydrogen bonding, which are crucial for understanding its properties in the solid state and for materials science applications.

The following table outlines the application of these advanced methods.

| Methodology | Information Gained | Significance |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, reactivity indices, simulated spectra | Provides a theoretical framework for understanding the molecule's behavior and guiding experimental work. |

| 2D-NMR Spectroscopy | Unambiguous assignment of proton and carbon signals, through-bond correlations | Essential for definitive structural elucidation and characterization. |

| X-ray Crystallography | Precise 3D structure, bond parameters, intermolecular interactions | Provides definitive proof of structure and insights into solid-state packing and properties. |

Potential for Novel Chemical Transformations and Applications in Materials Science and Medicinal Chemistry Research

The unique combination of functional groups in this compound makes it a promising platform for the development of novel chemical entities with potential applications in diverse fields.

Novel Chemical Transformations:

Derivatization of the Aldehyde Group: The aldehyde functionality is a gateway to a vast array of chemical transformations. It can readily undergo reactions such as Wittig olefination, aldol (B89426) condensation, Perkin reactions, and reductive amination to generate a library of derivatives with diverse structures and properties. numberanalytics.comchemicalnote.combritannica.com

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding 4-(3-amino-2-pyridinyl)benzenecarbaldehyde. orgsyn.orggoogle.comorgsyn.orggoogle.com This transformation dramatically alters the electronic properties of the molecule and introduces a new site for functionalization, such as amide bond formation or the synthesis of new heterocyclic systems.

Potential Applications in Materials Science:

Coordination Polymers and MOFs: The pyridine nitrogen and the oxygen atoms of the nitro group present potential coordination sites for metal ions. This suggests that the molecule could serve as a ligand for the construction of coordination polymers or metal-organic frameworks (MOFs), which are materials with applications in gas storage, catalysis, and sensing.

Organic Electronics: The extended π-conjugated system of the molecule may impart interesting photophysical and electronic properties. Further derivatization could lead to materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as nonlinear optical materials. mdpi.comjhu.edu

Potential Applications in Medicinal Chemistry Research:

Scaffold for Drug Discovery: Both the pyridine and nitroaromatic motifs are prevalent in a wide range of biologically active compounds and approved drugs. researchgate.netmdpi.com Therefore, this compound could serve as a valuable scaffold for the synthesis of new therapeutic agents.

Hypoxia-Activated Prodrugs: The nitroaromatic moiety is a key feature of some hypoxia-activated prodrugs, which are designed to be selectively activated in the low-oxygen environment of solid tumors. mdpi.comacs.org This raises the possibility of exploring derivatives of this compound for applications in oncology.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde?

Answer:

A common approach involves condensation reactions between nitro-substituted pyridine derivatives and benzaldehyde precursors. For example, analogous syntheses of nitro-pyridinyl aldehydes utilize nucleophilic substitution or Suzuki-Miyaura coupling to attach the pyridine ring to the benzaldehyde core . Key steps include:

- Nitro-group stabilization : The electron-withdrawing nitro group on the pyridine ring may require inert reaction conditions (e.g., dry solvents, argon atmosphere) to prevent side reactions.

- Aldehyde protection : Temporary protection of the aldehyde group (e.g., using acetal formation) during coupling steps can improve yields.

- Purification : Column chromatography with polar/non-polar solvent systems (e.g., hexane:ethyl acetate) is typically employed, followed by recrystallization to enhance purity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy :

- HPLC : Assess purity (>95% by reverse-phase C18 columns, UV detection at 254 nm) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 257.2) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation or nitro-group degradation .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous drainage due to environmental toxicity .

Advanced: How does the nitro group’s electronic effects influence the aldehyde’s reactivity?

Answer:

The nitro group is a strong electron-withdrawing group (EWG), which:

- Reduces aldehyde electrophilicity : Stabilizes the carbonyl via resonance, potentially slowing nucleophilic additions (e.g., Grignard reactions).

- Directs electrophilic substitution : Meta/para positions on the benzene ring may become more reactive. Computational studies (e.g., DFT) can predict charge distribution .

- Enhances stability : The nitro group may mitigate aldehyde oxidation but could increase sensitivity to reducing agents. Experimental validation via cyclic voltammetry is recommended .

Advanced: How to resolve contradictions in reported melting points or spectral data?

Answer:

Discrepancies often arise from:

- Purity differences : Use HPLC to verify purity (>99%) and compare retention times with standards .

- Crystallization solvents : Variations in solvent polarity (e.g., ethanol vs. DMSO) can alter melting points. Consistently report solvent used .

- Instrument calibration : Validate NMR chemical shifts against internal standards (e.g., TMS) and ensure mass spectrometer calibration .

Advanced: What computational tools predict this compound’s biological interactions?

Answer:

- Molecular docking : Use software like AutoDock Vina with PDB structures (e.g., enzyme active sites) to model binding affinities .

- ADMET prediction : Tools like SwissADME estimate logP (logPow ≈ 1.5–2.0) and solubility, critical for pharmacokinetic profiling .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic transitions (e.g., UV-Vis spectra) .

Advanced: How to design stability studies under varying conditions?

Answer:

- Thermal stability : Use TGA/DSC to determine decomposition temperatures (e.g., 150–200°C) and identify degradation products via GC-MS .

- Photostability : Expose to UV light (λ = 254 nm) and monitor aldehyde oxidation by FT-IR (loss of C=O peak at ~1700 cm⁻¹) .

- Hydrolytic stability : Test in buffered solutions (pH 1–13) and analyze by HPLC for nitro-group reduction or aldehyde hydration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.